N,N,N'-trimethylcarbamimidothioic acid
Description
N,N,N'-Trimethylcarbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid backbone (HN–C(=S)–NH₂) with three methyl groups substituting hydrogen atoms on the nitrogen centers. Its molecular formula is C₄H₁₁N₃S, and it belongs to a class of compounds widely studied for their applications in organic synthesis, catalysis, and pharmaceuticals. The compound’s structure allows for versatile reactivity, particularly in nucleophilic substitution and coordination chemistry, due to the electron-rich sulfur atom and methyl-substituted amine groups.
Properties
IUPAC Name |
N,N,N'-trimethylcarbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEZSIYNWDWMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-trimethylcarbamimidothioic acid typically involves the reaction of trimethylamine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3
Comparison with Similar Compounds
Table 1: Key Differences in Substituents and Reactivity
Key Observations:
- Substituent Effects: The methyl groups in this compound enhance solubility in non-polar solvents compared to phenyl-substituted analogs (e.g., the diphenyl derivative in ).
- Electron-Withdrawing Groups: The cyano group in the N-cyano derivative () increases electrophilicity at the sulfur atom, favoring nucleophilic attacks, whereas methyl groups in the target compound promote electron donation.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
- Thermal Stability : Methyl groups likely improve thermal stability compared to esters (e.g., ), which may decompose at lower temperatures due to ester hydrolysis.
- Hydrogen Bonding : The absence of hydroxyl groups in this compound reduces hydrogen bonding capacity relative to unsubstituted carbamimidothioic acids, affecting crystallization behavior.
Research Findings and Trends
- Toxicity : Methylated carbamimidothioic acids generally exhibit lower acute toxicity compared to aromatic derivatives (e.g., ), as phenyl groups may introduce metabolic resistance.
- Catalytic Applications : Compounds with –C(=S)– groups, like the target compound, are explored in asymmetric catalysis, leveraging sulfur’s lone pairs for substrate activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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